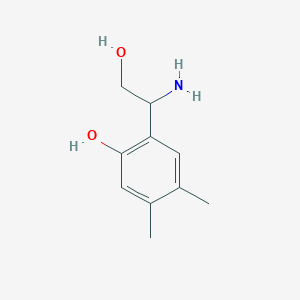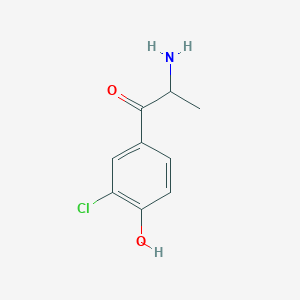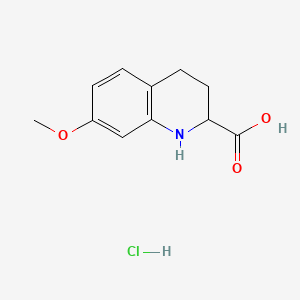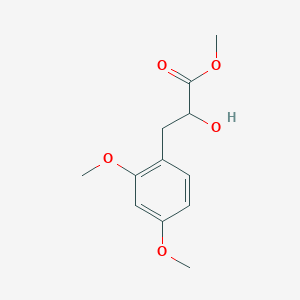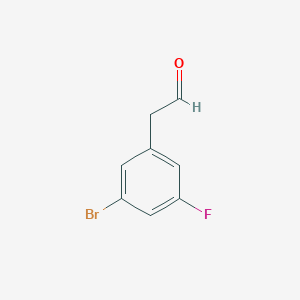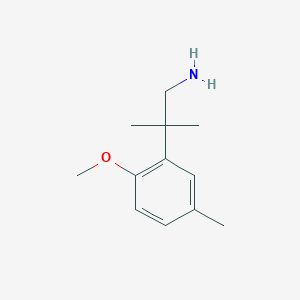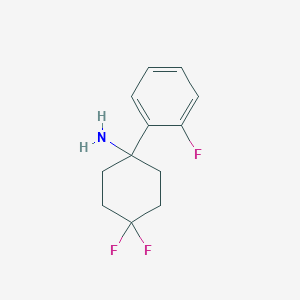
1-(3-(Difluoromethoxy)-4-methylphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Difluoromethoxy)-4-methylphenyl)propan-2-one is an organic compound that features a difluoromethoxy group and a methyl group attached to a phenyl ring, with a propan-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Difluoromethoxy)-4-methylphenyl)propan-2-one typically involves the introduction of the difluoromethoxy group onto a suitable aromatic precursor, followed by the formation of the propan-2-one moiety. One common method involves the reaction of 3-(difluoromethoxy)-4-methylbenzaldehyde with a suitable ketone precursor under acidic or basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-(Difluoromethoxy)-4-methylphenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-(3-(Difluoromethoxy)-4-methylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 1-(3-(Difluoromethoxy)-4-methylphenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethoxy group can influence the compound’s binding affinity and specificity, while the propan-2-one moiety can participate in various chemical reactions within biological systems. These interactions can modulate biochemical pathways and lead to specific physiological effects.
Comparaison Avec Des Composés Similaires
1-(3-Methoxy-4-methylphenyl)propan-2-one: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-(3-(Trifluoromethoxy)-4-methylphenyl)propan-2-one: Contains a trifluoromethoxy group, which can alter its chemical properties and reactivity.
1-(3-(Difluoromethoxy)-4-ethylphenyl)propan-2-one: Features an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness: 1-(3-(Difluoromethoxy)-4-methylphenyl)propan-2-one is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects. This can influence its reactivity, binding affinity, and overall chemical behavior, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H12F2O2 |
|---|---|
Poids moléculaire |
214.21 g/mol |
Nom IUPAC |
1-[3-(difluoromethoxy)-4-methylphenyl]propan-2-one |
InChI |
InChI=1S/C11H12F2O2/c1-7-3-4-9(5-8(2)14)6-10(7)15-11(12)13/h3-4,6,11H,5H2,1-2H3 |
Clé InChI |
VVBBMKLTPGHQBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CC(=O)C)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





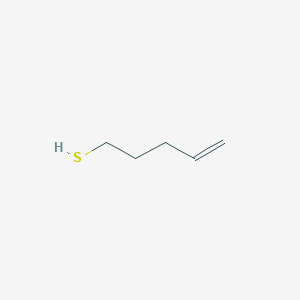
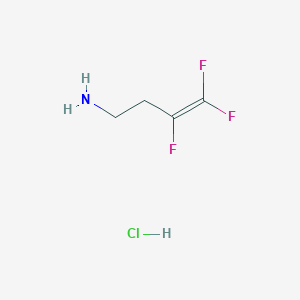
![2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol](/img/structure/B15319988.png)
![6,8-Dioxa-2-azaspiro[3.5]nonane](/img/structure/B15320005.png)
